Panaxytriol

Descripción general

Descripción

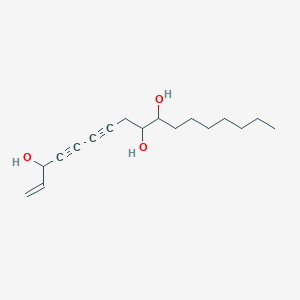

Panaxytriol is an unsaturated fatty alcohol found in ginseng, specifically in the roots of Panax ginseng. It is a polyacetylene compound with the chemical formula C₁₇H₂₆O₃ and a molar mass of 278.39 g/mol. This compound is known for its various biological activities, including anti-inflammatory and anti-cancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for panaxytriol involves alkene metathesis. This method uses first and second-generation Grubbs catalysts and the Hoveyda catalyst. A clever chain-walking cross metathesis combines specific reactants to form the desired product. The diyne intermediate is carried on to produce (3R, 9R, 10R)-panaxytriol .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Panaxytriol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with cytochrome P450 enzymes, particularly CYP3A, affecting the hydroxylation of substrates like midazolam .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include Grubbs catalysts for metathesis reactions and specific oxidizing or reducing agents depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydroxylation reactions mediated by cytochrome P450 enzymes, the products include hydroxylated derivatives of the original substrate .

Aplicaciones Científicas De Investigación

Panaxytriol has a wide range of scientific research applications:

Mecanismo De Acción

Panaxytriol exerts its effects through various molecular targets and pathways. It is known to modulate the activity of cytochrome P450 enzymes, particularly CYP3A, affecting the metabolism of drugs like midazolam. This compound enhances midazolam 1’-hydroxylation while inhibiting 4-hydroxylation by altering enzyme affinity and metabolic rates. Long-term treatment with this compound can downregulate the expression of CYP3A1/2 mRNA, further influencing enzyme activity .

Comparación Con Compuestos Similares

Similar Compounds

Panaxydol: Another polyacetylene compound found in ginseng with similar biological activities.

Panaxynol: Known for its anti-inflammatory and anti-cancer properties.

Panaxydiol: Exhibits similar pharmacological effects and is also found in ginseng.

Uniqueness

Panaxytriol is unique due to its specific configuration and the range of biological activities it exhibits. Its ability to modulate enzyme activities and its potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds .

Actividad Biológica

Introduction

Panaxytriol, a bioactive compound derived from Panax ginseng (Korean red ginseng), has garnered significant attention for its potential health benefits, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a polyacetylene compound with the chemical structure heptadeca-1-ene-4,6-diyne-3,9,10-triol. It is primarily isolated from the ethyl acetate extract of red ginseng and has been identified as a key active ingredient responsible for many of the plant's therapeutic effects .

Biological Activity

Anti-Tumor Effects

This compound exhibits significant anti-tumor activity against various cancer cell lines. Research has demonstrated its inhibitory effects on:

- Human Gastric Carcinoma (MK-1)

- Mouse Lymphoma (P388D1)

- Human Breast Carcinoma (Breast M25-SF)

- B16 Melanoma Cells (in vivo studies)

In vitro studies have shown that this compound can suppress the growth of these tumor cells effectively . The compound's cytotoxic properties are attributed to its ability to induce cell cycle arrest and promote apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Phase II Detoxification Enzymes: this compound enhances the activity of phase II enzymes such as quinone reductase. These enzymes play a crucial role in detoxifying harmful compounds and protecting cells from oxidative stress .

- Cell Cycle Arrest: Studies indicate that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at multiple phases, thereby preventing further tumor growth .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have revealed promising results. In a study focusing on ovarian cancer cell lines (A2780 and SKOV3), this compound demonstrated remarkable cytotoxic activity with IC50 values below 50 μM, indicating its potential as a therapeutic agent for ovarian cancer .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A2780 | 27.53 ± 1.22 |

| SKOV3 | 7.60 ± 1.33 |

Case Studies

Case Study 1: Cancer Prevention

A case study conducted at Johns Hopkins University highlighted the role of this compound in cancer prevention. The research focused on its ability to induce phase II detoxification enzymes, which are essential for modulating carcinogen metabolism and protecting against DNA damage caused by reactive oxygen species . The findings suggest that regular consumption of ginseng extracts containing this compound may contribute to reduced cancer risk.

Case Study 2: Clinical Applications

In clinical settings, patients using ginseng supplements containing this compound reported improved overall health and a decrease in tumor progression rates. These anecdotal reports align with laboratory findings that support the anti-cancer properties of this compound.

The biological activity of this compound underscores its potential as a nutraceutical agent with significant anti-tumor properties. Its mechanisms of action, particularly through the induction of detoxification enzymes and cytotoxic effects on cancer cells, position it as a promising candidate for further research in cancer therapeutics. Future studies should focus on clinical trials to validate these findings and explore optimal dosages for therapeutic use.

References

Propiedades

IUPAC Name |

heptadec-1-en-4,6-diyne-3,9,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMTXDFGHNINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007256 | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87005-03-6 | |

| Record name | Panaxytriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxytriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.